HAMI3379

Übersicht

Beschreibung

HAMI3379 ist eine Verbindung, die als Cysteinyl-Leukotrien-Rezeptor-Antagonist bekannt ist. Es wurde ursprünglich zur Behandlung von Herz-Kreislauf- und Entzündungserkrankungen entwickelt. Kürzlich wurde es für die pharmakologische Nutzung des Orphan-G-Protein-gekoppelten Rezeptors GPR17 umgewidmet, wodurch regenerative Strategien zur Förderung der Remyelinisierung bei Patienten verbessert werden .

Wissenschaftliche Forschungsanwendungen

HAMI3379 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Cysteinyl-Leukotrien-Rezeptoren und ihre Rolle in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Cysteinyl-Leukotrien-Rezeptoren, insbesondere den CysLT2-Rezeptor, antagonisiert. Es blockiert die Bindung von Leukotrien D4 und Leukotrien C4 an diese Rezeptoren, wodurch ihre Aktivierung und die anschließende intrazelluläre Calciummobilisierung verhindert werden. Diese Hemmung führt zu einer reduzierten Entzündung und anderen physiologischen Reaktionen, die durch diese Rezeptoren vermittelt werden . Darüber hinaus wurde this compound als Antagonist des Orphan-G-Protein-gekoppelten Rezeptors GPR17 identifiziert, der die Reifung von Oligodendrozyten fördert .

Wirkmechanismus

Target of Action

HAMI3379 primarily targets two receptors: the Cysteinyl Leukotriene Receptor 2 (CysLT2R) and the orphan G protein-coupled receptor GPR17 . CysLT2R is involved in inflammatory responses, while GPR17 plays a role in the differentiation of oligodendrocytes .

Mode of Action

As an antagonist, this compound inhibits the signaling of its target receptors. It blocks the radioligand binding of leukotriene D4 (LTD4) to CysLT2R . It also inhibits the signaling of recombinant human, rat, and mouse GPR17 across various cellular backgrounds, and of endogenous GPR17 in primary rodent oligodendrocytes .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to ameliorate post-stroke depression through the NLRP3 Inflammasome/Pyroptosis Pathway in gerbils . By inhibiting the activation of the NLRP3 inflammasome, it can repress pyroptosis, a form of programmed cell death .

Pharmacokinetics

It’s soluble in DMF and DMSO, which could influence its bioavailability .

Result of Action

This compound has been shown to have neuroprotective effects. It contributes to the improvement of neurological injury and promotes the maturation of primary rat and mouse oligodendrocytes . It also has a protective effect on acute and subacute ischemic brain injury, and attenuates microglia-related inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as oxygen-glucose deprivation . .

Biochemische Analyse

Biochemical Properties

HAMI3379 plays a significant role in biochemical reactions by acting as an antagonist to specific receptors. It interacts with the cysteinyl-leukotriene CysLT2 receptor, inhibiting its signaling pathways. Additionally, this compound has been identified as an antagonist of the GPR17 receptor, inhibiting its signaling in human, rat, and mouse models . These interactions are crucial for its role in modulating inflammatory responses and promoting oligodendrocyte differentiation.

Cellular Effects

This compound influences various cellular processes, particularly in the context of inflammation and neuroprotection. It has been shown to promote the maturation of oligodendrocytes, which are essential for myelination in the central nervous system . By blocking the GPR17 receptor, this compound enhances the differentiation of rodent and human oligodendrocytes, thereby supporting remyelination strategies . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors. As an antagonist of the CysLT2 receptor, this compound inhibits calcium mobilization induced by leukotriene D4 and leukotriene C4 . This inhibition reduces inflammatory responses and provides neuroprotective effects. Furthermore, this compound’s antagonistic action on the GPR17 receptor promotes oligodendrocyte maturation by blocking GPR17-mediated signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained oligodendrocyte differentiation and remyelination

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the CysLT2 receptor and promotes oligodendrocyte maturation without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies have demonstrated that this compound can prevent decreases in body weight and neurological deficits in animal models of meningitis and cerebral ischemia .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s antagonistic action on the CysLT2 receptor influences leukotriene metabolism, reducing inflammatory responses . Additionally, this compound’s interaction with the GPR17 receptor affects metabolic flux and metabolite levels, contributing to its neuroprotective effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective action at target sites . The compound’s distribution patterns are crucial for its therapeutic efficacy, particularly in the context of neuroprotection and inflammation modulation.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure its effective interaction with target receptors and biomolecules, enhancing its therapeutic potential.

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für HAMI3379 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound durch eine Reihe organischer Reaktionen synthetisiert wird, die die Bildung von Amidbindungen und die Einarbeitung verschiedener funktioneller Gruppen beinhalten. Industrielle Produktionsverfahren umfassen in der Regel mehrstufige Syntheseprozesse, die eine hohe Reinheit und Ausbeute gewährleisten .

Analyse Chemischer Reaktionen

HAMI3379 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Rolle als Antagonist betreffen. Es blockiert die Radioligandenbindung von Leukotrien D4 an Cysteinyl-Leukotrien-Rezeptoren und antagonisiert Leukotrien-induzierte intrazelluläre Calciummobilisierung. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Leukotrien D4 und Leukotrien C4. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten oder blockierten Formen der Rezeptoren, die ihre normale Funktion verhindern .

Vergleich Mit ähnlichen Verbindungen

HAMI3379 ist in seiner Doppelfunktion als Antagonist sowohl von Cysteinyl-Leukotrien-Rezeptoren als auch des Orphan-G-Protein-gekoppelten Rezeptors GPR17 einzigartig. Zu ähnlichen Verbindungen gehören:

Montelukast: Ein weiterer Cysteinyl-Leukotrien-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.

Zafirlukast: Ähnlich wie Montelukast wird es zur Behandlung von Asthma eingesetzt, indem es Leukotrien-Rezeptoren blockiert.

Pranlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

This compound zeichnet sich durch seine zusätzliche Aktivität an GPR17 aus, was es zu einer wertvollen Verbindung für die Forschung in Neurobiologie und regenerativer Medizin macht .

Eigenschaften

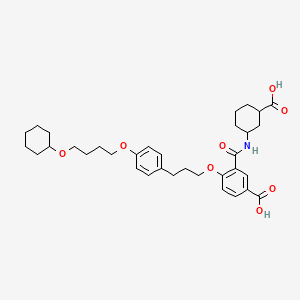

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJWSEPIRZRGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439859 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712313-35-4 | |

| Record name | HAMI3379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HAMI3379 and how does its action affect downstream signaling?

A: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). [] While the exact downstream signaling pathways affected by this compound are still being investigated, research suggests its influence on various cellular processes. For instance, in human mast cells, this compound effectively blocked LTD4-induced CSF2 mRNA expression, indicating its ability to modulate gene transcription. [] Further studies have demonstrated this compound's ability to suppress the NLRP3 inflammasome/pyroptosis pathway, highlighting its potential role in mitigating neuroinflammation. []

Q2: How effective is this compound in comparison to other CysLT2 antagonists?

A: this compound stands out as the first potent and selective CysLT2 receptor antagonist characterized. [] This selectivity is crucial as it allows researchers to delineate the specific roles of CysLT2 receptors in various physiological and pathological conditions, which was previously difficult due to a lack of specific antagonists.

Q3: Can this compound influence the progression of cancer metastasis?

A: Research suggests that this compound might indirectly impact cancer metastasis by influencing platelet function. While this compound itself does not directly target cancer cells, it was found to be ineffective in inhibiting the mitogenic action of human platelets on breast cancer cells. [] This observation suggests that its influence on metastasis is likely mediated through its interaction with the CysLT2 receptor on platelets, though more research is needed to fully understand this mechanism.

Q4: What is the role of this compound in oligodendrocyte differentiation?

A: this compound has shown promise in promoting oligodendrocyte differentiation by blocking GPR17. [] While the exact mechanisms remain under investigation, this discovery opens new avenues for developing therapies targeting neurological disorders characterized by impaired oligodendrocyte function.

Q5: Are there any in vivo studies demonstrating the therapeutic potential of this compound?

A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a gerbil model of post-stroke depression (PSD), this compound administration significantly improved neurological scores and reduced depression-like behaviors. [] These findings highlight its potential as a therapeutic agent for neurological conditions and warrant further investigation in clinical trials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.